1-(3-Fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
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Overview
Description
1-[(3-Fluorophenyl)methyl]-4-(2-nitrobenzenesulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a fluorophenylmethyl group and a nitrobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-fluorophenyl)methyl]-4-(2-nitrobenzenesulfonyl)piperazine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride and 2-nitrobenzenesulfonyl chloride.
Formation of Intermediate: The first step involves the reaction of 3-fluorobenzyl chloride with piperazine to form 1-(3-fluorobenzyl)piperazine.
Sulfonylation: The intermediate is then reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Fluorophenyl)methyl]-4-(2-nitrobenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Strong acids or bases.
Major Products
Reduction: 1-[(3-Aminophenyl)methyl]-4-(2-nitrobenzenesulfonyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding sulfonic acids and piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study the effects of fluorinated and nitro-substituted piperazines on biological systems.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as increased thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-4-(2-nitrobenzenesulfonyl)piperazine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine and nitro groups can influence the compound’s binding affinity and specificity through electronic and steric effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A simpler analog with similar structural features but lacking the nitrobenzenesulfonyl group.
4-(2-Nitrobenzenesulfonyl)piperazine: Another analog that lacks the fluorophenylmethyl group.
Uniqueness
1-[(3-Fluorophenyl)methyl]-4-(2-nitrobenzenesulfonyl)piperazine is unique due to the combination of the fluorophenylmethyl and nitrobenzenesulfonyl groups, which can impart distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to its simpler analogs.
Properties
Molecular Formula |
C17H18FN3O4S |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H18FN3O4S/c18-15-5-3-4-14(12-15)13-19-8-10-20(11-9-19)26(24,25)17-7-2-1-6-16(17)21(22)23/h1-7,12H,8-11,13H2 |
InChI Key |
UNFQZOIJRCLJBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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